molecular formula C11H12N4O2S B14228235 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide CAS No. 828920-56-5

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide

Cat. No.: B14228235
CAS No.: 828920-56-5
M. Wt: 264.31 g/mol
InChI Key: SYLIRZHHNSYIFP-UHFFFAOYSA-N
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Description

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the hydroxyethylamino group. Common reagents used in these reactions include thioamides, α-haloketones, and pyridine derivatives. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Mechanism of Action

The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide is unique due to its combination of a thiazole ring, a pyridine ring, and a hydroxyethylamino group, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

828920-56-5

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C11H12N4O2S/c16-5-4-13-9-7-14-11(18-9)15-10(17)8-2-1-3-12-6-8/h1-3,6-7,13,16H,4-5H2,(H,14,15,17)

InChI Key

SYLIRZHHNSYIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=C(S2)NCCO

Origin of Product

United States

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